Human menopausal gonadotrophin is classified as a glycoprotein hormone. It consists of two main components:
The synthesis of human menopausal gonadotrophin involves several steps:
Advanced analytical methods, such as high-performance liquid chromatography, are employed to ensure the purity and activity of the extracted hormones. The final product must meet stringent quality control standards to confirm its efficacy and safety for human use .
Human menopausal gonadotrophin is a heterodimeric glycoprotein composed of two subunits, alpha and beta:
The molecular weight of human menopausal gonadotrophin is approximately 30 kDa. Its structure includes complex glycosylation patterns that influence its biological activity and half-life in circulation .
Human menopausal gonadotrophin participates in several key biochemical reactions:
The binding affinity and efficacy of human menopausal gonadotrophin can be affected by its glycosylation profile, which varies between different commercial preparations. Understanding these interactions is crucial for optimizing fertility treatments .
The primary mechanism of action involves:
Clinical studies have demonstrated that administration of human menopausal gonadotrophin leads to increased serum estradiol levels and improved follicular response during controlled ovarian stimulation protocols .
Relevant analyses include assessments of glycosylation patterns, which are critical for determining the pharmacokinetics and bioactivity of the product .
Human menopausal gonadotrophin is widely used in reproductive medicine for:
Human Menopausal Gonadotropin (HMG) is a natural gonadotropin preparation extracted from the urine of postmenopausal women. It contains bioactive follicle-stimulating hormone (FSH) and luteinizing hormone (LH), typically in a 1:1 ratio (75 IU FSH and 75 IU LH per 75 IU vial), alongside trace amounts of human chorionic gonadotropin (hCG) [1] [9]. HMG was first successfully isolated in 1949 by Piero Donini, with Bruno Lunenfeld pioneering its clinical application for ovulation induction in 1961 [1]. The development of HMG addressed limitations of earlier animal-derived gonadotropins, which caused immune reactions and lost efficacy over time. By 1962, the first pregnancy using HMG (marketed as Pergonal) followed by hCG triggering was reported, establishing HMG as the first clinically viable gonadotropin therapy for infertility [9].
The HPG axis governs reproductive function through coordinated hormonal signaling:
HMG directly supplies exogenous FSH and LH, bypassing endogenous GnRH regulation. This is critical in clinical scenarios involving pituitary suppression (e.g., during GnRH agonist therapy). In such cases, endogenous LH drops below the "LH threshold" (<0.5–1.5 IU/L), impairing follicular steroidogenesis. HMG’s LH component compensates by stimulating ovarian theca cells to produce androgens, which granulosa cells aromatize to estradiol under FSH influence – a process described by the two-cell, two-gonadotropin theory [6] [10]. Kisspeptin neurons in the hypothalamus’s arcuate nucleus integrate metabolic and hormonal signals to modulate GnRH pulsatility, further linking HPG axis dynamics to HMG’s therapeutic effects [4] [5].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0